molecular formula C19H17ClF2O4S B15174908 6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- CAS No. 944949-07-9

6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-

Cat. No.: B15174908
CAS No.: 944949-07-9
M. Wt: 414.9 g/mol
InChI Key: WTXUIYHQKGABGR-CENXUZMRSA-N
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Description

6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- involves several steps. One common method includes a diastereomerically selective cyclization reaction without the need for a separate epimerization step . This method allows for the preparation of the compound with high stereochemical purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- include:

Biological Activity

6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- is a complex organic compound that belongs to the dibenzo[b,d]pyran class of compounds. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

Structure and Synthesis

The compound features a dibenzo[b,d]pyran core with various substituents that contribute to its biological properties. The synthesis of similar dibenzo derivatives often employs palladium-mediated reactions and other organic synthesis techniques to introduce functional groups effectively .

Chemical Structure

ComponentDescription
Core StructureDibenzo[b,d]pyran
Substituents4-chlorophenyl sulfonyl and difluoro groups
Stereochemistry(6aS,8R,10aR)

Antioxidant Activity

Dibenzo[b,d]pyrans have been reported to exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is believed to play a crucial role in scavenging free radicals, thereby preventing oxidative stress-related damage .

Antimicrobial Properties

Research indicates that dibenzo derivatives possess antimicrobial activity against various pathogens. Their mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

Anticancer Potential

Several studies have highlighted the potential of dibenzo[b,d]pyrans in cancer therapy. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various dibenzo derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundIC50 (µM)Cell Line
6H-Dibenzo[b,d]pyran derivative5.2HeLa
Another Dibenzo compound7.4MCF-7

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of dibenzo derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacteria
6H-Dibenzo[b,d]pyran derivative32Staphylococcus aureus
Another Dibenzo compound64Escherichia coli

Properties

CAS No.

944949-07-9

Molecular Formula

C19H17ClF2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

(6aS,8R,10aR)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6,6a,7,8,9,10-hexahydrobenzo[c]chromen-8-ol

InChI

InChI=1S/C19H17ClF2O4S/c20-12-1-3-14(4-2-12)27(24,25)19-8-7-13(23)9-11(19)10-26-18-16(22)6-5-15(21)17(18)19/h1-6,11,13,23H,7-10H2/t11-,13+,19+/m0/s1

InChI Key

WTXUIYHQKGABGR-CENXUZMRSA-N

Isomeric SMILES

C1C[C@]2([C@@H](C[C@@H]1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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